molecular formula C19H23NO2 B8669424 1-Benzyl-4-(3-methoxy-phenyl)-piperidin-4-OL

1-Benzyl-4-(3-methoxy-phenyl)-piperidin-4-OL

Cat. No.: B8669424
M. Wt: 297.4 g/mol
InChI Key: UYMKVWIIAQEYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(3-methoxy-phenyl)-piperidin-4-OL is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzyl-4-(3-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C19H23NO2/c1-22-18-9-5-8-17(14-18)19(21)10-12-20(13-11-19)15-16-6-3-2-4-7-16/h2-9,14,21H,10-13,15H2,1H3

InChI Key

UYMKVWIIAQEYEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromoanisole (50.0 g, 0.264 mol) was dissolved in 150 mL of THF and then chilled to −78° C. n-Butyllithium (1.6M, 175 mL, 0.276 mol) was then added while maintaining the reaction temperature at −70° C. or below. After complete addition, the reaction mixture was stirred for an additional 60 min. 1-Benzyl-4-piperidone in 150 mL of THF was then added at such a rate as to maintain the reaction temperature at −70° C. or below. The reaction was stirred at −70° C. for an additional 15 min, then the dry ice-acetone bath was removed, and the reaction was allowed to come to room temperature. Brine (400 mL) was added, and the organic layer was separated and washed with an additional 300 mL of brine. The organic layer was separated, dried (K2CO3), and concentrated in vacuo. 6N HCl (250 mL) was added to the oily residue which was then washed with EtOAc. The aqueous layer was separated, basified with 50% NaOH, and extracted with EtOAc. The EtOAc layer was separated, dried (K2CO3), and concentrated in vacuo to give 75.7 g of 4-(3-methoxyphenyl)-1-benzyl-4-piperidinol as an orange oil. A sample was chromatographed on silica gel using hexane/EtOAc (7:3) mixtures as the eluent to afford a yellow oil which was dissolved in ether and treated with ethereal hydrochloric acid to give 4-(3-methoxyphenyl)-1-benzyl-4-piperidinol hydrochloride as a white solid (mp 195-197° C.). 1H NMR (CDCl3) (free base) δ (ppm) 1.64-1.75 (m, 2H), 2.09-2.21 (m, 2H), 2.41-2.51 (m, 2H), 2.71-2.80 (m, 2H), 3.51 (s, 2H), 3.80 (s, 3H), 6.77-6.81 (m, 1H), 7.06-7.09 (m, 2H), 7.23-7.35 (m, 6H). Anal. Calcd for C19H23NO2 HCl.1/2 H2O: C, 66.56; H, 7.06; N, 4.09. Found: C, 66.41; H, 7.31; N, 4.33.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is prepared by the procedure described in step A of preparation 1.7, from 1.55 g of magnesium in 25 ml of THF, a solution of 12 g of 3-bromoanisole and 15 ml of THF and a solution of 10 g of 1-benzyl-4-piperidone in 30 ml of THF. The product obtained is chromatographed on silica gel, eluting with a DCM/MeOH (97/3 to 95/5; v/v) mixture. This gives 13.7 g of the expected product.
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-bromoanisole (20.9 mL, 0.16 mmol) in THF (150 mL) at −78° C. under a nitrogen atmosphere was added n-BuLi (66 mL, 0.16 mmol, 2.5M in hexanes) over 10 min. The resulting slurry was stirred at −78° C. for 1 hour. To the mixture was added a solution an N-benzyl-4-piperidinone (27.8 mL, 0.15 mmol) in THF (30 mL). The reaction was stirred at −78° C. for 2 hours and at room temperature for 10 hours. The mixture was poured slowly over ice-water (100 mL) and the aqueous layer was washed with EtOAc (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated. The crude residue was purified by flash chromatography with hexanes/EtOAc (3:1) to afford 42.2 g of the alcohol (95% yield). 1HNMR (400 MHz, CDCl3) δ 7.35-7.22 (comp, 6H), 7.07-7.04 (comp, 2H), 6.80-6.77 (m, 1H), 3.80 (s, 1H), 3.58 (s, 1H), 2.79 (d, 2H), 2.48 (t, 2H), 2.19-2.13 (comp, 2H), 1.72 (dd, 2H), 1.58 (s, 1H); MS (M+1) 298.3.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
95%

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